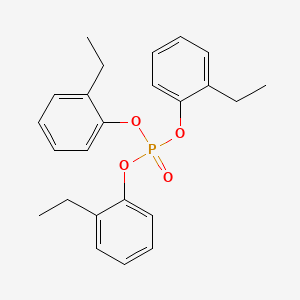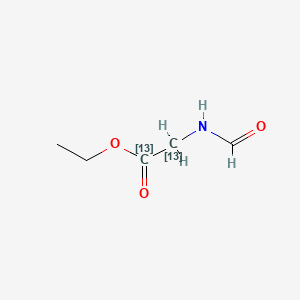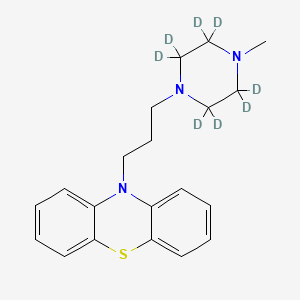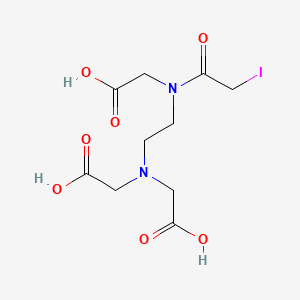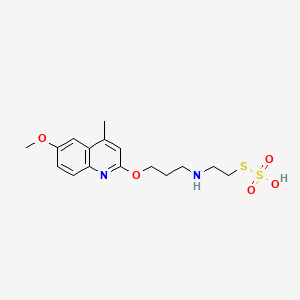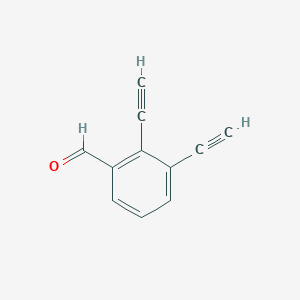
Benzaldehyde, 2,3-diethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,3-diethynyl- is an organic compound characterized by the presence of a benzene ring substituted with two ethynyl groups at the 2 and 3 positions and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine.
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,3-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: Benzaldehyde, 2,3-diethynyl- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-diethynylbenzoic acid.
Reduction: 2,3-diethynylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 2,3-diethynyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials, including polymers and ligands for catalysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Benzaldehyde, 2,3-diethynyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles like amino acids in proteins. This can lead to the inhibition of enzyme activity or the induction of cellular stress responses . The ethynyl groups can also participate in reactions that modify cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Benzaldehyde: The simplest aromatic aldehyde, used widely in flavorings and fragrances.
2,3-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethynyl groups.
2,3-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethynyl groups.
Uniqueness: Benzaldehyde, 2,3-diethynyl- is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it valuable in the synthesis of advanced materials and in research exploring new chemical and biological activities .
特性
CAS番号 |
412041-46-4 |
|---|---|
分子式 |
C11H6O |
分子量 |
154.16 g/mol |
IUPAC名 |
2,3-diethynylbenzaldehyde |
InChI |
InChI=1S/C11H6O/c1-3-9-6-5-7-10(8-12)11(9)4-2/h1-2,5-8H |
InChIキー |
XMMFITMHGUVLSY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1C#C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



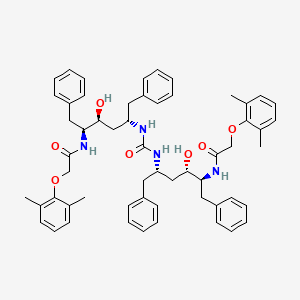
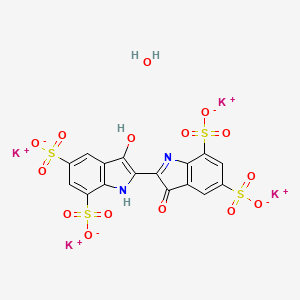
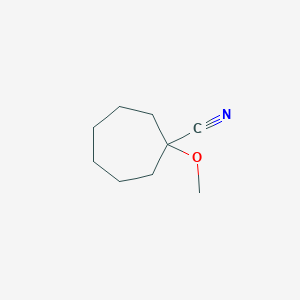
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
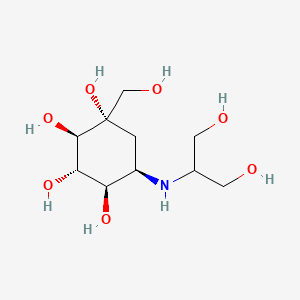
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
